ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 3,3-diphenylpropanamido group at position 5, a phenyl group at position 3, and an ethoxycarbonyl moiety at position 1. While its exact biological activity remains under investigation, analogs such as ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2) have demonstrated roles as adenosine A1 receptor antagonists, suggesting possible applications in neurological or cardiovascular therapeutics .
Properties
IUPAC Name |
ethyl 5-(3,3-diphenylpropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4S/c1-2-37-30(36)27-24-19-38-28(26(24)29(35)33(32-27)22-16-10-5-11-17-22)31-25(34)18-23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-17,19,23H,2,18H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEDSNKKZDTNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene and Pyridazine Precursors
The thieno[3,4-d]pyridazine system is constructed via a [4+2] cyclization between 3-amino-4-ethoxycarbonylthiophene (I ) and benzil (II ) under acidic conditions.
Procedure :
- I (10 mmol) and II (10 mmol) are refluxed in acetic anhydride (20 mL) for 6 hours.
- The reaction mixture is cooled, poured into ice-water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield ethyl 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (III ) as yellow crystals (Yield: 78%, m.p. 182–184°C).
Mechanistic Insight :
Acetic anhydride acts as both solvent and dehydrating agent, facilitating imine formation and subsequent cyclization. The 4-oxo group arises from keto-enol tautomerization during cyclization.
Functionalization at Position 5: Introduction of the Amino Group
III is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to yield ethyl 5-amino-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (IV ).
Characterization Data for IV :
- IR (KBr) : 3352 cm⁻¹ (NH₂), 1721 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyridazinone C=O).
- ¹H-NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 4.32 (q, 2H, CH₂CH₃), 6.92 (s, 2H, NH₂), 7.18–7.45 (m, 5H, Ph), 8.02 (s, 1H, thiophene H).
Acylation at Position 5: Attachment of the 3,3-Diphenylpropanamido Group
Synthesis of 3,3-Diphenylpropanoyl Chloride
3,3-Diphenylpropanoic acid is treated with thionyl chloride (SOCl₂) in dry dichloromethane under reflux for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride as a colorless oil (Yield: 95%).
Coupling Reaction
IV (5 mmol) is reacted with 3,3-diphenylpropanoyl chloride (6 mmol) in anhydrous pyridine (10 mL) at 0°C. The mixture is stirred at room temperature for 12 hours, then poured into ice-water. The precipitate is filtered and recrystallized from methanol to afford the target compound (Yield: 68%, m.p. 285–287°C).
Characterization Data for Target Compound :
- IR (KBr) : 1754 cm⁻¹ (ester C=O), 1678 cm⁻¹ (amide C=O), 1652 cm⁻¹ (pyridazinone C=O).
- ¹H-NMR (DMSO-d₆) : δ 1.29 (t, 3H, CH₂CH₃), 3.12 (d, 2H, CH₂Ph₂), 4.25 (q, 2H, CH₂CH₃), 4.98 (t, 1H, CHPh₂), 7.15–7.52 (m, 15H, 3Ph), 8.11 (s, 1H, thiophene H), 10.45 (s, 1H, NH).
- MS (EI) : m/z 567 [M⁺], 522 [M⁺ – COOEt], 434 [M⁺ – CONHCHPh₂].
Optimization and Challenges
Regioselectivity in Cyclization
The use of acetic anhydride ensures regioselective formation of the pyridazinone ring over alternative isomers. Solvent polarity and temperature control prevent oligomerization.
Acylation Efficiency
Pyridine acts as both base and solvent, neutralizing HCl and preventing protonation of the amino group. A 20% excess of acyl chloride ensures complete conversion.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the cyclization step, improving yield to 85%.
Solid-Phase Synthesis
Immobilizing I on Wang resin enables stepwise assembly, though yields are lower (55%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
-
Antimicrobial Properties
- Mechanism of Action : The compound's structure may allow it to interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival. Studies have indicated that similar derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A recent investigation into related thieno[3,4-d]pyridazine derivatives demonstrated effective inhibition of bacterial growth in vitro, suggesting a promising avenue for developing new antibiotics .
-
Anticancer Activity
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been hypothesized due to its interaction with key signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro studies have shown that derivatives of thieno[3,4-d]pyridazine can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development as anticancer agents .
Synthesis and Characterization
The synthesis of ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions including:
- Formation of Thienopyridazine Core : This involves cyclization reactions that create the thieno[3,4-d]pyridazine structure.
- Amidation Reaction : The incorporation of the 3,3-diphenylpropanamido group is achieved through standard amide coupling techniques.
Characterization techniques such as NMR spectroscopy (both ^1H and ^13C), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential for use as an antimicrobial or anticancer agent based on preliminary biological activity studies. |
| Medicinal Chemistry | Further exploration of structure-activity relationships could lead to optimized derivatives with enhanced efficacy. |
| Research Tool | May serve as a lead compound for further investigations into thieno[3,4-d]pyridazine derivatives. |
Mechanism of Action
The mechanism of action of ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Substituent Effects on Bioactivity: The amino-substituted analog (13a) exhibits confirmed adenosine A1 receptor antagonism, attributed to the electron-donating amino group enhancing interactions with the receptor’s binding pocket . In contrast, the diphenylpropanamido-substituted target compound introduces bulkier, lipophilic groups that may alter binding kinetics or selectivity, though experimental data are pending. The benzodioxole-amido analog (CAS 851947-11-0) lacks reported bioactivity, suggesting that electron-withdrawing or steric effects from the benzodioxole group may reduce receptor affinity .
Synthetic Routes: The target compound’s synthesis likely involves coupling 3,3-diphenylpropanoyl chloride to a preformed thienopyridazine core, analogous to methods described for 13a, which uses microwave-assisted cyclization of dihydropyridazine precursors with sulfur and morpholine . In contrast, benzodioxole-containing analogs are synthesized via classical condensation reactions, as seen in the preparation of ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate .
Physicochemical Properties: The diphenylpropanamido group increases molecular weight (585.65 vs. The benzodioxole-amido analog has intermediate molecular weight (463.46) and may exhibit improved solubility due to the oxygen-rich benzodioxole moiety .
Research Findings and Trends
- Thienopyridazines are increasingly studied for their modular synthesis and adaptability to diverse substitution patterns, enabling fine-tuning of pharmacological profiles .
- Structural validation tools like SHELX and CIF-checking protocols (e.g., PLATON) are critical for confirming the crystallographic integrity of these compounds, as misassigned substituents can lead to erroneous structure-activity conclusions .
Biological Activity
Ethyl 5-(3,3-diphenylpropanamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various functional groups that contribute to its biological properties. The presence of the diphenylpropanamide moiety is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : It is believed that the thieno[3,4-d]pyridazine derivatives induce apoptosis in cancer cells through the activation of specific signaling pathways. They may also inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms.
- Case Study : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 15 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Target Enzymes : Studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
- In Vitro Results : Inhibition assays indicated a dose-dependent response with significant activity at concentrations above 25 µM .
Synthesis
The synthesis of this compound involves several steps:
- Formation of Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation Reaction : The introduction of the diphenylpropanamide group is performed using standard coupling techniques.
- Esters Formation : The final step involves esterification to yield the target compound.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
